Cas no 10025-82-8 (Indium(III) Chloride)

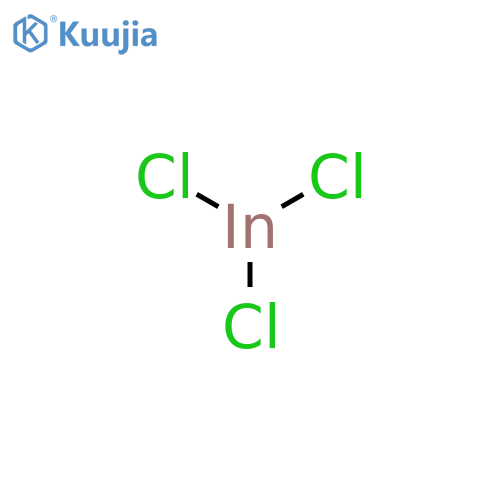

Indium(III) Chloride structure

商品名:Indium(III) Chloride

CAS番号:10025-82-8

MF:Cl3In

メガワット:221.176998138428

MDL:MFCD00011058

CID:48291

Indium(III) Chloride 化学的及び物理的性質

名前と識別子

-

- Indium chloride

- Indium(III) chloride hydrate

- Indium trichloride anhydrous

- IndiumchlorideanhydrousPURATREM

- Indium(III) chloride

- Indium trichloride

- Indium(III) Chloride Anhydrous

- INDIUM DIISOPROPYLDITHIOCARBAMATE

- indium sesquisulphide

- indium sulfide

- indium sulphide

- sodium selenosulphate

- Trichloroindium

- Indium (III) chloride

- Indium chloride (InCl3)

- InCl3

- Indiclor

- DSSTox_RID_79086

- DSSTox_CID_13566

- DSSTox_GSID_33566

- Indium(III) Chloride, Anhydrous

- Indium (133-In) chloride

- trichloroindigane

- Indium chloride (133InCl3)

- Indiclor (TN)

- Cl3In

- Indium(III) chloride, 98%

- INDIUM CHLORIDE (MONO)

- Indium(III) chloride, ultra dry

- Indium In 111 chloride (USP)

- Indium In 111 Chloride [USAN]

- Tox21_400067

- To

- Indium(III) chloride,97%

- Indium(III) Chloride

-

- MDL: MFCD00011058

- インチ: 1S/3ClH.In/h3*1H;/q;;;+3/p-3

- InChIKey: PSCMQHVBLHHWTO-UHFFFAOYSA-K

- ほほえんだ: [In](Cl)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 269.83700

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 未確定

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 3.46 g/mL at 25 °C(lit.)

- ゆうかいてん: 586°C(lit.)

- ふってん: 300°C

- フラッシュポイント: 300°C subl.

- すいようせい: はんのう

- あんていせい: hygroscopic

- PSA: 0.00000

- LogP: 2.06850

- マーカー: 4958

- かんど: Hygroscopic

- ようかいせい: 水に溶ける

Indium(III) Chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302;H314

- 警告文: P280;P305+P351+P338;P310

- 危険物輸送番号:UN 3260 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 22-34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:3-10

- RTECS番号:NL1400000

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:8

- どくせい:MLD s.c. in rats: 10.2 mg/kg; MLD i.v. in rabbits: 0.64 mg/kg, McCord et al., J. Ind. Hyg. Toxicol. 24, 243 (1942)

- リスク用語:R22; R29; R34

- 包装等級:III

- 危険レベル:8

- TSCA:Yes

- セキュリティ用語:8

- 包装グループ:II

Indium(III) Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00033-10g |

Indium(III) Chloride |

10025-82-8 | 97% | 10g |

186.00 | 2021-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY010130-10g |

Indium(III) Chloride |

10025-82-8 | ≥99% | 10g |

¥90.00 | 2024-07-09 | |

| abcr | AB210204-10 g |

Indium(III) chloride, anhydrous, 99.99% (metals basis); . |

10025-82-8 | 99.99% | 10 g |

€53.10 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250153A-10 g |

Indium(III) chloride, |

10025-82-8 | ≥99% | 10g |

¥985.00 | 2023-07-10 | |

| Ambeed | A635854-5g |

Indium(III) chloride |

10025-82-8 | 98% | 5g |

$14.0 | 2025-02-19 | |

| abcr | AB172826-25 g |

Indium(III) chloride, anhydrous, 98%; . |

10025-82-8 | 98% | 25 g |

€199.00 | 2023-07-20 | |

| abcr | AB210204-50 g |

Indium(III) chloride, anhydrous, 99.99% (metals basis); . |

10025-82-8 | 99.99% | 50 g |

€177.40 | 2023-07-20 | |

| abcr | AB210204-250 g |

Indium(III) chloride, anhydrous, 99.99% (metals basis); . |

10025-82-8 | 99.99% | 250 g |

€695.80 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I95660-100g |

Indium(III) chloride |

10025-82-8 | 98% | 100g |

¥958.0 | 2023-02-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0778-25G |

Indium(III) Chloride Anhydrous |

10025-82-8 | >99.0%(T) | 25g |

¥1290.00 | 2023-09-07 |

Indium(III) Chloride サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:10025-82-8)Indium chloride

注文番号:sfd8480

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:10025-82-8)Indium(III) Chloride

注文番号:A1198618

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 02:37

価格 ($):455.0

Indium(III) Chloride 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

10025-82-8 (Indium(III) Chloride) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

(CAS:10025-82-8)Indium(III) Chloride

atkchemica

(CAS:10025-82-8)Indium(III) Chloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ